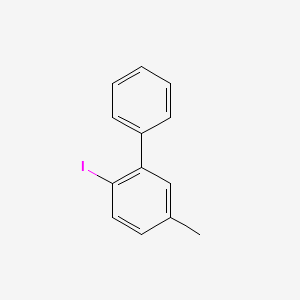
1-Iodo-4-methyl-2-phenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-4-methyl-2-phenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an iodine atom at the first position, a methyl group at the fourth position, and a phenyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methyl-2-phenylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-methyl-2-phenylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom being introduced to the benzene ring at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-Iodo-4-methyl-2-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Formation of 4-methyl-2-phenylbenzene derivatives with various substituents.
Oxidation: Formation of 4-methyl-2-phenylbenzoic acid or 4-methyl-2-phenylbenzaldehyde.
Reduction: Formation of 4-methyl-2-cyclohexylbenzene.
科学的研究の応用
1-Iodo-4-methyl-2-phenylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and interactions, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1-iodo-4-methyl-2-phenylbenzene involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl and methyl groups contribute to the compound’s overall stability and electronic properties, affecting its behavior in various chemical and biological systems.
類似化合物との比較
1-Iodo-2,4-dimethylbenzene: Similar structure but with an additional methyl group at the second position.
4-Iodo-m-xylene: Another isomer with iodine and methyl groups at different positions on the benzene ring.
1-Iodo-4-phenylbenzene: Lacks the methyl group, making it less sterically hindered.
Uniqueness: 1-Iodo-4-methyl-2-phenylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both iodine and phenyl groups enhances its potential for diverse applications in synthesis and research.
特性
分子式 |
C13H11I |
|---|---|
分子量 |
294.13 g/mol |
IUPAC名 |
1-iodo-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
AUYSXQQNEPJDOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)I)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)
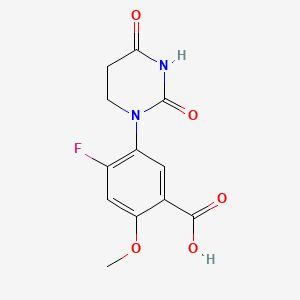
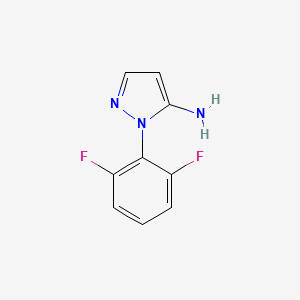
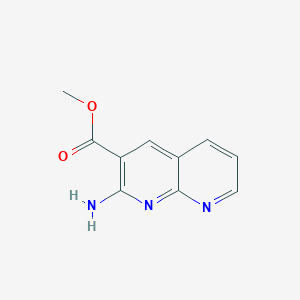


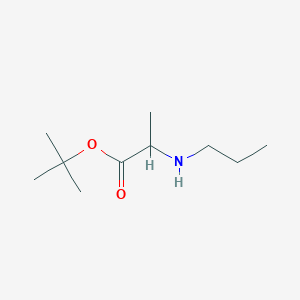
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
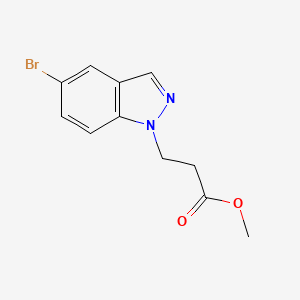
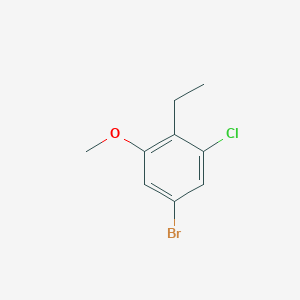
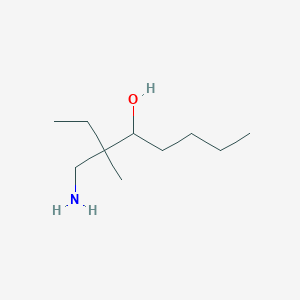
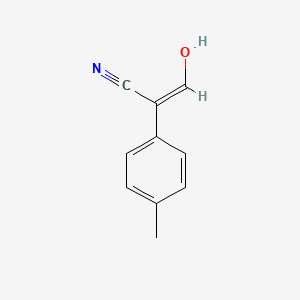
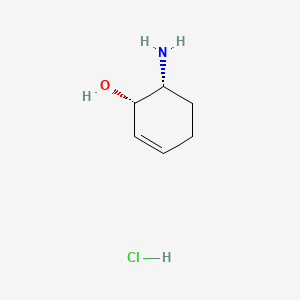
![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
